1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the condensation of indole derivatives with aldehydes under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 2-Methylindole-3-carboxaldehyde
- 3-Methylindole-2-carboxaldehyde
Comparison: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical transformations compared to other indole derivatives .
Properties
IUPAC Name |
1-methyl-2-thiophen-2-ylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-12-6-3-2-5-10(12)11(9-16)14(15)13-7-4-8-17-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRWALXJAGLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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